2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
2-Cyclopropyl-2-azaspiro[45]decane-8-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which includes a cyclopropyl group and an azaspirodecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the azaspirodecane framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2-azaspiro[4.5]decan-8-amine
- 2-Methyl-2-azaspiro[4.5]decan-8-amine
- 2-Ethyl-2-azaspiro[4.5]decan-8-amine
Uniqueness
2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C13H21NO2/c15-12(16)10-3-5-13(6-4-10)7-8-14(9-13)11-1-2-11/h10-11H,1-9H2,(H,15,16) |
InChI Key |
FJQGLOFGDJIHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CCC(CC3)C(=O)O |
Origin of Product |
United States |
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